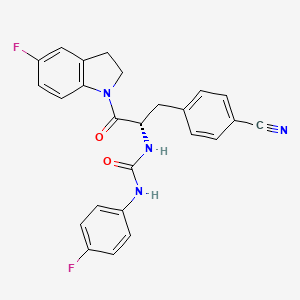
Desmethylphenyl-methyl Zolpidem N-Oxide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is a deuterated analog of Desmethylphenyl-methyl Zolpidem N-Oxide. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of zolpidem derivatives. The presence of deuterium atoms in the molecule helps in tracing the compound in biological systems using mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylphenyl-methyl Zolpidem N-Oxide-d6 involves multiple steps, starting from the parent compound, Zolpidem. The process typically includes:
Deuteration: Introduction of deuterium atoms into the parent compound.
Oxidation: Conversion of the methyl group to an N-oxide group.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents to introduce deuterium atoms.
Controlled Oxidation: Employing specific oxidizing agents under controlled conditions to achieve the desired N-oxide formation.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of higher oxides or hydroxylated derivatives.
Reduction: Conversion to the parent amine or partially reduced intermediates.
Substitution: Halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is widely used in scientific research for:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of zolpidem derivatives.
Metabolic Pathway Analysis: Tracing metabolic pathways using mass spectrometry due to the presence of deuterium atoms.
Drug Interaction Studies: Investigating interactions with other drugs and their impact on metabolism.
Biological Research: Studying the effects of zolpidem derivatives on various biological systems.
Mécanisme D'action
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 exerts its effects by:
Binding to GABA_A Receptors: Similar to zolpidem, it binds to the gamma-aminobutyric acid (GABA) type A receptors in the central nervous system.
Enhancing GABAergic Activity: Increases the inhibitory effects of GABA, leading to sedative and hypnotic effects.
Molecular Targets: Primarily targets the alpha-1 subunit of the GABA_A receptor, which is responsible for its sedative properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: The parent compound, used as a sedative and hypnotic.
Desmethyl Zolpidem: A metabolite of zolpidem with similar pharmacological properties.
Zolpidem N-Oxide: Another derivative with distinct metabolic and pharmacokinetic characteristics.
Uniqueness
Desmethylphenyl-methyl Zolpidem N-Oxide-d6 is unique due to the presence of deuterium atoms, which makes it an invaluable tool for tracing and studying the pharmacokinetics and metabolism of zolpidem derivatives. Its deuterated nature allows for precise mass spectrometric analysis, providing detailed insights into metabolic pathways and drug interactions.
Propriétés
Formule moléculaire |
C13H17N3O2 |
|---|---|
Poids moléculaire |
253.33 g/mol |
Nom IUPAC |
2-(2,6-dimethyl-1-oxidoimidazo[1,2-a]pyridin-1-ium-3-yl)-N,N-bis(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C13H17N3O2/c1-9-5-6-12-15(8-9)11(10(2)16(12)18)7-13(17)14(3)4/h5-6,8H,7H2,1-4H3/i3D3,4D3 |
Clé InChI |
GJNYTXWYMKUURG-LIJFRPJRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C(=O)CC1=C([N+](=C2N1C=C(C=C2)C)[O-])C)C([2H])([2H])[2H] |
SMILES canonique |
CC1=CN2C(=[N+](C(=C2CC(=O)N(C)C)C)[O-])C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)

![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)






